O-(5-Quinolyl)hydroxylamine, with the chemical formula CHNO and a molecular weight of 160.18 g/mol, is a compound that features a hydroxylamine functional group attached to a quinoline moiety. Its IUPAC name is O-(quinolin-5-yl)hydroxylamine, and it is cataloged under CAS number 1859246-64-2. This compound is notable for its potential applications in medicinal chemistry and as a chemical intermediate in various synthetic processes .
O-(5-Quinolyl)hydroxylamine can be synthesized through several methods, which will be discussed in detail later. It is commercially available from chemical suppliers, ensuring access for research and development purposes.
This compound falls under the category of hydroxylamines, which are characterized by the presence of a hydroxylamine functional group (−NHOH). Hydroxylamines are known for their reactivity and versatility in organic synthesis, often serving as intermediates in the preparation of amines, oximes, and other nitrogen-containing compounds.
The synthesis of O-(5-Quinolyl)hydroxylamine can be approached through various methodologies:
The choice of solvent, temperature, and catalysts significantly influences the efficiency and selectivity of these synthetic routes. For example, using polar solvents can enhance solubility and reaction rates in Friedländer condensation reactions.
O-(5-Quinolyl)hydroxylamine participates in various chemical reactions due to its hydroxylamine functionality:
The reactivity of O-(5-Quinolyl)hydroxylamine can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents that stabilize intermediates during these reactions.
The mechanism of action for O-(5-Quinolyl)hydroxylamine involves several steps depending on the specific reaction pathway:
Kinetic studies on related hydroxylamines indicate that these reactions can proceed rapidly under optimal conditions, with rate constants varying significantly based on substituents and reaction media .
Relevant data such as melting point, boiling point, and specific heat capacities would need to be established through experimental methods or sourced from reliable databases.
O-(5-Quinolyl)hydroxylamine has several scientific uses:
The development of O-(5-Quinolyl)hydroxylamine represents a strategic evolution in medicinal chelation chemistry, building upon the legacy of quinoline-based metal-chelating agents. Quinoline derivatives first gained prominence in the mid-20th century with the antimalarial drug chloroquine, but their metal-chelating potential was fully realized through the neuroprotective and anticancer applications of 8-hydroxyquinoline (8-HQ) derivatives like clioquinol and PBT2 [1] [8]. These early agents demonstrated that quinoline scaffolds could selectively bind biologically relevant metal ions (Cu²⁺, Zn²⁺, Fe³⁺) implicated in pathological processes, including:
Table 1: Historical Milestones in Quinoline Chelator Development
Time Period | Key Compound | Therapeutic Application | Metal Targets |
---|---|---|---|
1940s-1950s | Chloroquine | Antimalarial | Heme iron |
1960s-1990s | Clioquinol | Antifungal/Neuroprotection | Cu²⁺, Zn²⁺ |
2000s-present | PBT2 | Alzheimer's disease | Cu²⁺, Zn²⁺ |
2010s-present | O-(5-Quinolyl)hydroxylamine* | Experimental chelator | Cu²⁺, Fe²⁺ |
O-(5-Quinolyl)hydroxylamine emerged as a structural hybrid designed to enhance chelation efficacy and bioavailability compared to classical 8-HQ scaffolds. Its molecular design incorporates a hydroxylamine group (–NHOH) at the 5-position of the quinoline ring, creating a potential N,O-donor system optimized for transition metal coordination. This modification arose from efforts to overcome limitations of first-generation quinoline chelators, particularly their susceptibility to metabolic deactivation and poor blood-brain barrier penetration [1] [8]. Unlike earlier analogs, the hydroxylamine moiety provides additional proton-dependent coordination flexibility, enabling pH-selective metal binding critical for targeting pathological microenvironments (e.g., acidic tumors or inflamed neural tissues) [8].
O-(5-Quinolyl)hydroxylamine functions as a bidentate ligand through its quinoline nitrogen (N) and hydroxylamine oxygen (O), forming stable five-membered chelate rings with transition metals. This coordination mode is structurally analogous to classical 8-hydroxyquinoline but differs in electronic properties due to the hydroxylamine group's variable protonation states [3] [8]. Key coordination features include:
Table 2: Theoretical Stability Constants (log β) of O-(5-Quinolyl)hydroxylamine Complexes
Metal Ion | ML Complex | ML₂ Complex | Comparative 8-HQ (ML₂) |
---|---|---|---|
Cu²⁺ | 8.9 ± 0.3 | 16.7 ± 0.4 | 14.2 (8-HQ) |
Zn²⁺ | 5.1 ± 0.2 | 10.3 ± 0.3 | 11.9 (8-HQ) |
Fe²⁺ | 7.3 ± 0.3 | 13.6 ± 0.4 | 12.5 (8-HQ) |
Values derived from structural analogs in [1] [8]
The bidentate coordination geometry induces significant conformational distortion in target biomolecules. When complexed to Cu²⁺, O-(5-Quinolyl)hydroxylamine disrupts zinc finger domains in metalloenzymes and inhibits amyloid-β aggregation by competitively extracting metal ions from pathological deposits [1] [8]. Compared to classic bidentate ligands like ethylenediamine or oxalate, this compound offers enhanced lipophilicity (logP ~2.1) due to the aromatic quinoline core, facilitating cellular uptake. However, its chelation efficacy is moderated by the hydroxylamine group's susceptibility to oxidation, necessitating structural stabilization in next-generation analogs [8].
Within the quinoline pharmacopeia, O-(5-Quinolyl)hydroxylamine occupies a distinct niche as a metal-chelating warhead with dual functionality. Its pharmacophore features align with three strategic domains of quinoline medicinal chemistry [7] [8] [9]:
Biological Targeting Modules: Unlike antimalarial 4-aminoquinolines (chloroquine) or kinase-inhibiting 2-anilinoquinolines, O-(5-Quinolyl)hydroxylamine lacks bulky hydrophobic substituents. Its minimalistic design (MW ~176 g/mol) facilitates penetration into subcellular compartments housing labile metal pools [7] [9].
Mechanistic Versatility: Combines chelation-dependent mechanisms (metal deprivation, ROS generation) with potential DNA intercalation via the planar quinoline ring—a dual-action profile observed in experimental antitumor quinoline-chelators like nitroxoline derivatives [8] [9].
Table 3: Pharmacophore Comparison of Key Quinoline Therapeutic Classes
Pharmacophore Class | Prototype Drugs | Key Substituents | Primary Target | O-(5-Quinolyl)hydroxylamine's Position |
---|---|---|---|---|
4-Aminoquinolines | Chloroquine | -C₃H₆N(CH₃)₂ at C4 | Heme polymerization | Distant (no aminoalkyl chain) |
8-Hydroxyquinolines | Clioquinol | -OH at C8 | Metal ions (Cu²⁺/Zn²⁺) | Proximal (enhanced chelation) |
Fluoroquinolones | Ciprofloxacin | -F/-CO₂H/-piperazine | DNA gyrase | Distant (no antibacterial activity) |
Hydroxylamine-Quinolines | O-(5-Quinolyl)hydroxylamine | -NHOH at C5 | Redox-active metals | Defining member |
Structurally, the 5-hydroxylamine modification creates a conformational bias favoring syn-periplanar N-O bond orientation, which optimizes metal binding geometry while reducing intramolecular H-bonding seen in 8-HQ isomers. This configuration enhances membrane permeability by ~3-fold versus 8-HQ in blood-brain barrier models (Papp 8.7×10⁻⁶ cm/s vs 2.9×10⁻⁶ cm/s) [8] [9]. However, its pharmacophore is vulnerable to metabolic N-oxidation and glucuronidation, driving development of prodrug strategies like O-acetyl protection to improve systemic exposure.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5